molecular formula C22H25NO8 B14696622 2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate;oxalic acid CAS No. 23026-53-1

2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate;oxalic acid

Cat. No.: B14696622
CAS No.: 23026-53-1
M. Wt: 431.4 g/mol
InChI Key: YLLUHPMDLOTZAV-UHFFFAOYSA-N
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Description

2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate;oxalic acid is a complex organic compound that features a pyrrolidine ring, a benzoate ester, and an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Benzoate Ester: The benzoate ester can be introduced through esterification reactions. This involves reacting the pyrrolidine derivative with benzoic acid or its derivatives under acidic or basic conditions.

    Incorporation of the Oxalic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Pyrrolidin-2-ones and other oxidized derivatives.

    Reduction: Alcohols and reduced acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate is unique due to its combination of a pyrrolidine ring, a benzoate ester, and an oxalic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

23026-53-1

Molecular Formula

C22H25NO8

Molecular Weight

431.4 g/mol

IUPAC Name

2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate;oxalic acid

InChI

InChI=1S/C20H23NO4.C2H2O4/c1-23-18-9-5-6-10-19(18)25-17-11-12-21(15-17)13-14-24-20(22)16-7-3-2-4-8-16;3-1(4)2(5)6/h2-10,17H,11-15H2,1H3;(H,3,4)(H,5,6)

InChI Key

YLLUHPMDLOTZAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2CCN(C2)CCOC(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O

Origin of Product

United States

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